molecular formula C49H97N2O6P B3025896 [(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1448012-56-3

[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B3025896
CAS No.: 1448012-56-3
M. Wt: 841.3 g/mol
InChI Key: YXEXWUZHFGYOHJ-UOJCCMJYSA-N
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Description

[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphate groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

C26:1 Sphingomyelin, also known as SM(d18:1/26:1(17Z)), primarily targets the cell surface, specifically the outer leaflet of the cell membrane . It plays a crucial role in the formation of specialized liquid-ordered domains, commonly referred to as lipid rafts . These lipid rafts are essential for various cellular processes, including signal transduction and membrane trafficking .

Mode of Action

The interaction of C26:1 Sphingomyelin with its targets leads to significant changes in the cell’s biochemical environment. The compound’s synthesis and hydrolysis are implicated in the initiation of carcinogenesis and promotion of metastasis . The sphingomyelin in the cell surface membrane forms an inter- and intra-molecular hydrogen bond network. An excessive tightness of this network can impair cell-cell contact inhibition, inter- and intra-cellular signals, metabolic pathways, and susceptibility to host immune cells and mediators .

Biochemical Pathways

Sphingomyelinase (SMase) enzymes hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have specific signaling capacities . In the context of cardiovascular physiology, sphingomyelinase activation occurs in different cell types, including cardiac myocytes, endothelial cells, and vascular smooth muscle cells .

Pharmacokinetics

It is known that sphingomyelin is the most abundant sphingolipid in animal cell membranes , suggesting a wide distribution across different tissues.

Result of Action

The action of C26:1 Sphingomyelin has significant molecular and cellular effects. It is associated with cell proliferation, cell death, and contraction of cardiac and vascular myocytes . Moreover, changes in sphingomyelin content are important in cancer initiation, growth, and immune evasion . Elevated levels of sphingomyelin have been associated with prediabetes susceptibility .

Action Environment

The action, efficacy, and stability of C26:1 Sphingomyelin can be influenced by various environmental factors. For instance, a high-fat diet can stimulate ceramide biosynthesis, which serves as a precursor for various sphingolipids like sphingomyelins . Inflammation can trigger ceramide generation via SMase-catalyzed hydrolysis of sphingomyelins .

Biochemical Analysis

Biochemical Properties

C26:1 Sphingomyelin participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for sphingomyelinase, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide . This interaction plays a crucial role in the initiation of carcinogenesis and promotion of metastasis .

Cellular Effects

C26:1 Sphingomyelin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, an abnormal increase in sphingomyelin content in the cell membrane can lead to loss of contact inhibition, reduced cell-to-cell communication, and uncontrolled proliferation .

Molecular Mechanism

C26:1 Sphingomyelin exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, sphingomyelin readily forms inter- and intra-molecular hydrogen bond networks, which can impair cell-cell contact inhibition, inter- and intra-cellular signals, and metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of C26:1 Sphingomyelin change over time in laboratory settings. It has been observed that the susceptibility to prediabetes was associated with elevated levels of sphingosine, saturated long-chain (C18:0), and saturated very-long-chain (C26:0) ceramides, alongside decreased levels of unsaturated long-chain ceramide (C18:1) and unsaturated very-long-chain sphingomyelin (C26:1) .

Dosage Effects in Animal Models

The effects of C26:1 Sphingomyelin vary with different dosages in animal models. For instance, diets enriched with milk phospholipids decreased the levels of blood ceramide (C24:1) and sphingomyelin (C16:1, C18:1) species to improve atherosclerosis .

Metabolic Pathways

C26:1 Sphingomyelin is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, sphingomyelinase activity leads to the generation of ceramide from sphingomyelin, contributing to insulin resistance, a hallmark of prediabetes .

Transport and Distribution

C26:1 Sphingomyelin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For instance, sphingomyelin synthase 1 (SMS1) and sphingomyelin synthase 2 (SMS2) are responsible for the synthesis of sphingomyelin in the endomembranes and plasma membrane, respectively .

Subcellular Localization

C26:1 Sphingomyelin is localized in various subcellular compartments. Its activity or function can be affected by its localization . For instance, sphingomyelin synthase 1 (SMS1) resides in the Golgi, while sphingomyelin synthase 2 (SMS2) is located in the Golgi and plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the hexacos-17-enoyl precursor, followed by the introduction of the amino group through a nucleophilic substitution reaction. The hydroxyl group is then added via a reduction reaction, and the final step involves the phosphorylation of the compound to introduce the phosphate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the phosphate group or convert the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the amino group can produce various substituted derivatives.

Scientific Research Applications

[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and signaling pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared to other similar compounds, such as:

    [(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(dimethylazaniumyl)ethyl phosphate: This compound has a similar structure but with a dimethylazaniumyl group instead of a trimethylazaniumyl group, which may affect its reactivity and biological activity.

    [(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(ethylazaniumyl)ethyl phosphate: The presence of an ethylazaniumyl group instead of a trimethylazaniumyl group can lead to differences in solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H97N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-49(53)50-47(46-57-58(54,55)56-45-44-51(3,4)5)48(52)42-40-38-36-34-32-30-19-17-15-13-11-9-7-2/h20-21,40,42,47-48,52H,6-19,22-39,41,43-46H2,1-5H3,(H-,50,53,54,55)/b21-20-,42-40+/t47-,48+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEXWUZHFGYOHJ-UOJCCMJYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H97N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/26:1(17Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

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